2-Amino-2-(4-bromophenyl)ethanol
CAS No.: 201403-02-3
Cat. No.: VC4597949
Molecular Formula: C8H10BrNO
Molecular Weight: 216.078
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201403-02-3 |
|---|---|
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.078 |
| IUPAC Name | 2-amino-2-(4-bromophenyl)ethanol |
| Standard InChI | InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 |
| Standard InChI Key | KTNHFPRYCCCOQV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(CO)N)Br |
Introduction
2-Amino-2-(4-bromophenyl)ethanol is a compound that exists in two enantiomeric forms: (R)-2-amino-2-(4-bromophenyl)ethanol and (S)-2-amino-2-(4-bromophenyl)ethanol. This compound is characterized by its molecular formula, C8H10BrNO, and molecular weight of approximately 216.07 g/mol for both enantiomers . It is a significant intermediate in organic synthesis, particularly in the production of pharmaceuticals and other bioactive molecules.
Chemical Synonyms
Synthesis and Applications
2-Amino-2-(4-bromophenyl)ethanol can be synthesized through various methods involving the reaction of appropriate starting materials such as 4-bromobenzaldehyde with ammonia or amines in the presence of reducing agents. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to its reactive functional groups.
Hydrochloride Salt of (R)-Enantiomer
| Property | (R)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride |
|---|---|
| CAS | 1916569-82-8 |
| Molecular Formula | C8H11BrClNO |
| Molecular Weight | 252.53 g/mol |
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